6-(4-Aldehyde phenylphenyl) benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Aldehyde phenylphenyl) benzene is an organic compound that features a benzene ring substituted with an aldehyde group and a phenyl group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aldehyde phenylphenyl) benzene typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acyl group onto the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions generally require a non-aqueous solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound followed by selective oxidation to introduce the aldehyde group. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Aldehyde phenylphenyl) benzene undergoes several types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, often requiring catalysts like sulfuric acid (H₂SO₄) or iron(III) bromide (FeBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Electrophilic Substitution: H₂SO₄ for nitration, FeBr₃ for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Electrophilic Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
6-(4-Aldehyde phenylphenyl) benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehyde groups.
Mechanism of Action
The mechanism of action of 6-(4-Aldehyde phenylphenyl) benzene primarily involves its reactivity due to the aldehyde group. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Similar structure but lacks the additional phenyl group.
Biphenyl: Lacks the aldehyde group but has a similar biphenyl structure.
Phenylacetaldehyde: Contains an aldehyde group but with a different substitution pattern on the benzene ring.
Uniqueness
6-(4-Aldehyde phenylphenyl) benzene is unique due to the presence of both an aldehyde group and a phenyl group on the benzene ring, which imparts distinct reactivity and stability compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C84H54O6 |
---|---|
Molecular Weight |
1159.3 g/mol |
IUPAC Name |
4-[4-[2,3,4,5,6-pentakis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C84H54O6/c85-49-55-1-13-61(14-2-55)67-25-37-73(38-26-67)79-80(74-39-27-68(28-40-74)62-15-3-56(50-86)4-16-62)82(76-43-31-70(32-44-76)64-19-7-58(52-88)8-20-64)84(78-47-35-72(36-48-78)66-23-11-60(54-90)12-24-66)83(77-45-33-71(34-46-77)65-21-9-59(53-89)10-22-65)81(79)75-41-29-69(30-42-75)63-17-5-57(51-87)6-18-63/h1-54H |
InChI Key |
NAXNLJPWPUTCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.